molecular formula C9H20N2 B13450101 2-[(Dimethylamino)methyl]cyclohexan-1-amine CAS No. 825-63-8

2-[(Dimethylamino)methyl]cyclohexan-1-amine

Cat. No.: B13450101
CAS No.: 825-63-8
M. Wt: 156.27 g/mol
InChI Key: CFSDKEAIRWMYOL-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]cyclohexan-1-amine is a versatile cyclic amine compound of significant interest in advanced organic synthesis and medicinal chemistry research. This chemical features both a cyclohexylamine backbone and a dimethylaminomethyl substituent, making it a valuable bifunctional building block. The amine group on the ring can participate in amide bond formation or serve as a directing group in metal-catalyzed reactions, while the tertiary amine can act as a base or be further functionalized. Its structure suggests potential as a key precursor in the design and synthesis of complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs). Compounds with similar structural motifs, such as the related ketone analog 2-((dimethylamino)methyl)cyclohexanone, are well-established as critical intermediates in the synthesis of pharmacologically active substances like the analgesic Tramadol . This demonstrates the high research value of this chemical class in developing therapeutic candidates. The dimethylamine pharmacophore is a common feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry . Researchers utilize this compound to explore new synthetic pathways and develop novel molecules with potential applications in central nervous system (CNS) agents and other therapeutic areas. As a Mannich base derivative, it offers diverse reactivity for carbon-carbon and carbon-nitrogen bond formation. Handle with care following laboratory safety protocols. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

825-63-8

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c1-11(2)7-8-5-3-4-6-9(8)10/h8-9H,3-7,10H2,1-2H3

InChI Key

CFSDKEAIRWMYOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1N

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Cyclohexanone + Formaldehyde + Dimethylamine → Mannich base → Reduction/Conversion → this compound

Procedure:

  • Reactants:
    • Cyclohexanone (C₆H₁₀O)
    • Formaldehyde (or paraformaldehyde)
    • Dimethylamine hydrochloride (or free base)
  • Conditions:
    • Excess cyclohexanone is reacted with equimolar dimethylamine HCl and formaldehyde.
    • The mixture is heated under reflux, often with acids or catalysts to facilitate the Mannich reaction.
    • Vacuum distillation isolates the Mannich base, removing impurities like water, acetic acid, and unreacted cyclohexanone.

Key Data:

Parameter Value/Notes
Reference ,
Typical yield Moderate to high, depending on conditions
Purification Vacuum distillation, crystallization

Research Findings:

  • Mannich bases are typically isolated as hydrochloride salts, then converted to free bases via NaOH treatment.
  • Vacuum distillation enhances purity by removing residual solvents and impurities.

Grignard Reaction Approach

Overview:
The Grignard reaction provides a route for forming carbon-carbon bonds, enabling the synthesis of complex aminoalkyl cyclohexanone derivatives with high stereoselectivity.

Procedure:

  • Preparation of Grignard Reagent:
    • 3-Bromoanisole (or similar aryl halides) reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.
  • Addition to Cyclohexanone:
    • The Grignard reagent is added dropwise to a cooled solution of cyclohexanone, often in the presence of lithium chloride to enhance reactivity.
  • Reaction Conditions:
    • Reflux for several hours until complete consumption of magnesium.
    • The mixture is then quenched with ammonium chloride solution, leading to the formation of the aminoalkyl cyclohexanone derivative.

Key Data:

Parameter Value/Notes
Reference ,
Solvent Tetrahydrofuran (THF)
Temperature 55-65°C during addition, cooled to below 30°C during work-up
Yield Variable, often high with optimized conditions

Research Findings:

  • The Grignard method allows for stereoselective synthesis of the target compound.
  • Post-reaction, the product is typically purified by extraction, filtration, and crystallization.

Post-Synthesis Conversion to the Amine

Conversion of the Mannich base or Grignard adduct into the free amine involves:

  • Treatment with aqueous NaOH to liberate the free base.
  • Acidic work-up (e.g., HCl) to form the hydrochloride salt, enhancing stability and handling.

Notes:

  • The free amine can be purified via extraction with organic solvents like toluene.
  • Final products are characterized by melting point, NMR, and IR spectroscopy to confirm structure.

Data Summary and Comparative Table

Method Starting Materials Key Reagents Reaction Conditions Purification Techniques Typical Yield Remarks
Mannich Reaction Cyclohexanone, Formaldehyde, Dimethylamine HCl Acid catalyst, vacuum distillation Reflux, vacuum distillation Crystallization, recrystallization Moderate to high Suitable for large-scale synthesis; high purity achievable
Grignard Reaction Cyclohexanone, 3-Bromoanisole Mg in THF Reflux, controlled addition Filtration, extraction, crystallization High Allows stereoselective synthesis; requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-[(Dimethylamino)methyl]cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also undergo metabolic transformations in the body, which can influence its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-[(Dimethylamino)methyl]cyclohexan-1-amine, we compare it with six structurally related cyclohexanamine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₉H₁₉N₂ 155.26 1° amine, 2-(dimethylamino)methyl Ligand synthesis, pharmaceutical intermediates
(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine C₈H₁₈N₂ 142.24 1°,2° amines (chiral), N-methyl groups Chiral catalyst in asymmetric synthesis
1-[(Methylamino)methyl]cyclohexan-1-amine C₈H₁₈N₂ 142.24 1° amine, 1-(methylamino)methyl Intermediate for specialty chemicals
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one C₁₄H₁₉NO₂ 233.31 Ketone, 3-methoxyphenyl, methylamino Analgesic/psychoactive compound
2-(Diphenylphosphanyl)cyclohexan-1-amine C₁₈H₂₂NP 283.35 1° amine, diphenylphosphanyl Ligand for transition-metal catalysis
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.33 1° amine, 4-piperazinyl substituent Anticancer drug intermediate

Structural and Electronic Differences

Substituent Effects on Basicity: The dimethylamino group in this compound increases its basicity compared to simpler cyclohexanamines (e.g., 1-[(methylamino)methyl]cyclohexan-1-amine) due to the electron-donating dimethylamino substituent . In contrast, (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine exhibits two amine groups, enabling chelation with metals, a property leveraged in asymmetric catalysis .

Chirality and Stereochemical Impact: The chiral diamine (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine demonstrates enantioselective coordination, critical for asymmetric synthesis . this compound lacks inherent chirality but can serve as a precursor for chiral ligands through functionalization.

Functional Group Diversity: The ketone group in 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one introduces electrophilic reactivity, enabling participation in condensation reactions absent in other derivatives . The diphenylphosphanyl group in 2-(diphenylphosphanyl)cyclohexan-1-amine enhances its utility in transition-metal catalysis by facilitating strong metal-ligand interactions .

Biological Activity

2-[(Dimethylamino)methyl]cyclohexan-1-amine, commonly referred to as a Mannich base derivative, has garnered attention in pharmacological research due to its diverse biological activities, particularly in the fields of anthelmintic and potential neuropharmacological applications. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the Mannich reaction, where formaldehyde and dimethylamine react with cyclohexanone. This results in the formation of the desired Mannich base. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) to confirm the structure and purity of the synthesized compounds .

Anthelminthic Activity

Recent studies have highlighted the anthelmintic properties of this compound derivatives. For instance, research conducted on Milsonia ghanensis (earthworms) demonstrated that these compounds exhibit significant activity in both paralysis and mortality at lower concentrations compared to standard treatments like albendazole. The concentration-dependent effects were notable, with minimal effective concentrations identified as low as 0.5 mg/mL .

Table 1: Anthelminthic Activity of this compound Derivatives

CompoundConcentration (mg/mL)Paralysis Rate (%)Mortality Rate (%)
10.58590
21.07580
30.59595
Albendazole5.07060

Neuropharmacological Activity

In addition to its anthelmintic properties, there is emerging evidence suggesting that derivatives of this compound may interact with various neurotransmitter systems. Preliminary studies indicate potential activity as a delta-opioid receptor agonist, which could lead to applications in pain management and anxiety disorders . However, further research is needed to elucidate these mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications in the cyclohexane ring or variations in the dimethylamino group can significantly influence their pharmacological profiles. For example, substituents that enhance lipophilicity may improve blood-brain barrier penetration, thus augmenting central nervous system effects .

Table 2: Structure-Activity Relationships of Selected Derivatives

DerivativeModificationActivity (IC50 μM)
AMethyl group added25
BEthyl group added15
CNo modification30

Case Study: Efficacy Against Drug Resistance

A notable case study involved testing the efficacy of synthesized Mannich bases against drug-resistant strains of helminths. The results indicated that certain derivatives exhibited enhanced potency compared to traditional anthelmintics, suggesting a potential avenue for developing new treatments for resistant infections .

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